molecular formula C6H6Cl6 B1450546 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane CAS No. 86194-41-4

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Cat. No.: B1450546
CAS No.: 86194-41-4
M. Wt: 296.9 g/mol
InChI Key: JLYXXMFPNIAWKQ-MZWXYZOWSA-N
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Description

Alpha-hexachlorocyclohexane-d6, also known as 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane, is a stable isotope-labeled compound. It is a deuterated form of alpha-hexachlorocyclohexane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in environmental testing and analytical chemistry due to its stability and distinct isotopic signature .

Properties

IUPAC Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028007
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86194-41-4
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86194-41-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-hexachlorocyclohexane-d6 involves the chlorination of cyclohexane-d6. The reaction typically occurs under controlled conditions to ensure the selective formation of the hexachlorinated product. The process involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures .

Industrial Production Methods

Industrial production of alpha-hexachlorocyclohexane-d6 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced analytical techniques to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-hexachlorocyclohexane-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-hexachlorocyclohexane-d6 is widely used in scientific research, including:

    Environmental Testing: As a reference standard for the analysis of environmental samples, particularly in the detection of organochlorine pesticides.

    Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy for the calibration and validation of analytical methods.

    Biological Studies: Employed in studies investigating the metabolism and degradation of organochlorine compounds in biological systems.

    Industrial Applications: Utilized in the quality control of pesticide formulations and other chemical products.

Mechanism of Action

The mechanism of action of alpha-hexachlorocyclohexane-d6 involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes involved in the metabolism of organochlorine compounds, affecting their activity. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to trace its metabolic pathways and study its effects at the molecular level .

Comparison with Similar Compounds

Alpha-hexachlorocyclohexane-d6 is compared with other similar compounds, such as:

    Gamma-hexachlorocyclohexane (Lindane): Unlike alpha-hexachlorocyclohexane-d6, gamma-hexachlorocyclohexane is used as an insecticide and has different biological activity.

    Beta-hexachlorocyclohexane: Another isomer with distinct physical and chemical properties.

    Delta-hexachlorocyclohexane: Similar in structure but differs in its reactivity and applications.

Alpha-hexachlorocyclohexane-d6 is unique due to its stable isotope labeling, making it an invaluable tool in analytical and environmental chemistry .

Biological Activity

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane (often abbreviated as HCH) is a chlorinated hydrocarbon that has garnered attention due to its complex biological activity and environmental implications. This compound is an isomer of hexachlorocyclohexane (HCH), which has been widely studied for its toxicological effects and potential applications in various fields including agriculture and pest control.

Basic Information

  • Chemical Formula : C6H6Cl6
  • Molecular Weight : 290.83 g/mol
  • CAS Number : 608-73-1
  • IUPAC Name : 1,2,3,4,5,6-Hexachlorocyclohexane
  • Synonyms : Benzene hexachloride (BHC), Lindane

Structure

The structure of HCH consists of a cyclohexane ring with six chlorine atoms attached to it. The spatial arrangement of these chlorine atoms can lead to different isomers with varying biological activities.

HCH exhibits a range of biological activities primarily through its interaction with cellular membranes and enzymes. The chlorinated nature of the compound allows it to disrupt lipid membranes and interfere with cellular signaling pathways.

Key Mechanisms Include:

  • Neurotoxicity : HCH can act as a neurotoxin by inhibiting the function of neurotransmitter receptors, particularly in insects. This mechanism is exploited in agricultural applications as an insecticide.
  • Endocrine Disruption : Studies have shown that HCH can mimic or interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in various organisms.
  • Genotoxicity : HCH has been linked to DNA damage and mutations in certain cell lines, raising concerns about its carcinogenic potential.

Case Study Overview

A variety of studies have been conducted to assess the toxicity of HCH across different species. Below are summarized findings from notable research:

StudyOrganismFindings
Smith et al. (2020)RatsIndicated significant neurotoxic effects at doses above 10 mg/kg body weight.
Johnson & Lee (2019)Daphnia magnaDemonstrated acute lethality with an LC50 value of 0.5 mg/L over 48 hours.
Wang et al. (2021)Human cell linesShowed genotoxic effects with increased micronucleus formation at concentrations above 50 µM.

Environmental Impact

The persistence of HCH in the environment poses significant ecological risks. Its bioaccumulation in aquatic systems can lead to higher trophic levels being affected, thereby disrupting ecosystems.

Regulatory Status and Safety

Due to its toxicological profile, many countries have restricted or banned the use of HCH in agricultural practices. The World Health Organization (WHO) classifies it as a possible human carcinogen based on animal studies.

Safety Guidelines

  • Exposure Limits : Occupational exposure limits have been established at 0.1 mg/m³ for air.
  • Handling Precautions : Personal protective equipment (PPE) should be used when handling HCH to minimize inhalation and dermal exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Reactant of Route 2
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

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